Copper(II) 2-aminoethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) 2-aminoethanolate is a coordination compound formed by the interaction of copper ions with ethanolamine ligands. This complex is known for its stability and versatility, making it useful in various applications, including wood preservation, catalysis, and as an algaecide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) 2-aminoethanolate can be synthesized by reacting copper salts (such as copper sulfate or copper acetate) with ethanolamine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a stable complex through coordination bonds between the copper ions and the nitrogen and oxygen atoms of the ethanolamine .
Industrial Production Methods: In industrial settings, the preparation of copper ethanolamine complex often involves the use of monoethanolamine or triethanolamine in specific molar ratios with copper salts. The reaction is carried out in large reactors, and the resulting complex is purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Copper(II) 2-aminoethanolate undergoes various chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of organic compounds.
Reduction: It can also undergo reduction reactions, where the copper ions are reduced to a lower oxidation state.
Substitution: The ethanolamine ligands in the complex can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and oxygen, with reactions typically occurring under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride are used, often under ambient conditions.
Substitution Reactions: Various ligands, such as carboxylic acids or other amines, can be used to replace ethanolamine in the complex
Major Products Formed:
Oxidation: Oxidized organic compounds, such as aldehydes or ketones.
Reduction: Reduced copper species and corresponding organic products.
Substitution: New copper complexes with different ligands
Scientific Research Applications
Copper(II) 2-aminoethanolate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes
Biology: The complex is studied for its potential antimicrobial properties and its role in biological systems
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent
Industry: It is widely used as a wood preservative, protecting wood from fungal and insect attacks. .
Mechanism of Action
The mechanism of action of copper ethanolamine complex involves the coordination of copper ions with ethanolamine ligands, which stabilizes the copper in a specific oxidation state. This stabilization allows the complex to participate in various catalytic and antimicrobial activities. The molecular targets and pathways involved include the interaction with microbial cell membranes, leading to cell disruption and death .
Comparison with Similar Compounds
Copper(II) 2-aminoethanolate can be compared with other similar compounds, such as:
Copper triethanolamine complex: Similar in structure but with triethanolamine as the ligand, offering different coordination properties
Copper salicylate complex: Formed with salicylic acid, used for its antimicrobial properties
Copper succinate complex: Involves succinic acid as the ligand, used in various catalytic applications
Uniqueness: The copper ethanolamine complex is unique due to its stability, ease of synthesis, and versatility in various applications. Its ability to form stable coordination bonds with ethanolamine ligands makes it particularly effective in wood preservation and as a catalyst .
Properties
CAS No. |
14215-52-2 |
---|---|
Molecular Formula |
C4H12CuN2O2 |
Molecular Weight |
183.7 g/mol |
IUPAC Name |
copper;2-aminoethanolate |
InChI |
InChI=1S/2C2H6NO.Cu/c2*3-1-2-4;/h2*1-3H2;/q2*-1;+2 |
InChI Key |
OKKLVOIECHEOFM-UHFFFAOYSA-N |
SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Canonical SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
14215-52-2 | |
Synonyms |
Copper, bis2-(amino-.kappa.N)ethanolato-.kappa.O- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.